6-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
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Description
6-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C17H22N6O3 and its molecular weight is 358.402. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Docking
A study by Flefel et al. (2018) focused on the synthesis of novel pyridine and fused pyridine derivatives, which included compounds structurally related to the one . These compounds were evaluated for their antimicrobial and antioxidant activities, with in silico molecular docking screenings targeting GlcN-6-P synthase. The results indicated moderate to good binding energies, suggesting potential biological applications of these compounds (Flefel et al., 2018).
Structure-Dependent Optical Properties
Research by Palion-Gazda et al. (2019) delved into the structure-dependent and environment-responsive optical properties of trisheterocyclic systems with electron-donating amino groups, including dimethylamine and piperidine. This study provides insights into the impact of molecular structure on the thermal, redox, and emission properties, which could be relevant for the development of new materials and sensors (Palion-Gazda et al., 2019).
Antimicrobial Evaluation
Othman (2013) synthesized new pyridine derivatives, including those with antimicrobial properties. This research highlights the chemical versatility and potential utility of such compounds in developing new antimicrobial agents (Othman, 2013).
Bacterial Biofilm and MurB Inhibitors
A study by Mekky and Sanad (2020) explored novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, showcasing potent inhibitory activities against bacterial biofilms and MurB enzyme. This research signifies the compound's potential in addressing bacterial resistance and biofilm-associated infections (Mekky & Sanad, 2020).
DFT and MD Investigations
Al-Otaibi et al. (2022) conducted DFT and MD investigations on phenothiazine derivatives, providing theoretical analyses that might be relevant for understanding the chemical and electronic properties of the compound . Their work contributes to the search for effective drugs against SARS-CoV-2, demonstrating the potential medical applications of these compounds (Al-Otaibi et al., 2022).
Properties
IUPAC Name |
6-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidine-1-carbonyl]-2-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O3/c1-21(2)15-16(19-9-8-18-15)26-12-5-4-10-23(11-12)17(25)13-6-7-14(24)22(3)20-13/h6-9,12H,4-5,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIDNFLBCXHNFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCCC(C2)OC3=NC=CN=C3N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.